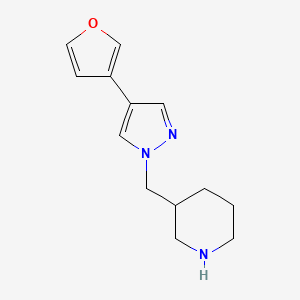

3-((4-(呋喃-3-基)-1H-吡唑-1-基)甲基)哌啶

描述

Furan is a heterocyclic organic compound, consisting of a five-membered aromatic ring with four carbon atoms and one oxygen atom . Piperidinemethanol is a cyclic secondary amine .

Synthesis Analysis

Furans can be synthesized from 1,4-dicarbonyl compounds, known as the Paal-Knorr synthesis . Piperidinemethanol may be used in the preparation of various compounds .Molecular Structure Analysis

Furan is a five-membered aromatic heterocycle with four carbon atoms and one oxygen atom . Piperidinemethanol has a cyclic structure with a hydroxymethyl group attached .Chemical Reactions Analysis

Furan is a π-excessive heterocycle and hence prefers electrophilic substitution reactions . It also behaves chemically as a typical diene and exhibits greater reactivity towards addition reactions .Physical and Chemical Properties Analysis

Furan is a colorless, flammable, highly volatile liquid with a boiling point close to room temperature. It is soluble in common organic solvents, including alcohol, ether, and acetone, and is slightly soluble in water . Piperidinemethanol has a boiling point of 118-120 °C/10 mmHg and a melting point of 55-59 °C .科学研究应用

多取代呋喃衍生物的合成

呋喃衍生物因其生物活性在药物化学中具有重要意义。 该化合物中的呋喃-3-基部分可用于合成多取代呋喃-3-羧酸酯,这些酯类已显示出抗癌活性并抑制胰岛素分泌 。 这些衍生物还可以作为选择性β-半乳糖苷酶抑制剂,在治疗溶酶体贮积症方面具有潜力 .

抗寄生虫剂的开发

该化合物的结构复杂性允许创建抗寄生虫剂。 类似于该化合物中呋喃-3-基的取代呋喃类已显示出抗寄生虫活性,可以进一步探索以开发针对寄生虫感染的新疗法 .

磷脂酰肌醇3-激酶抑制

含有呋喃环的化合物已被鉴定为磷脂酰肌醇3-激酶抑制剂。 这种应用在癌症研究中至关重要,因为磷脂酰肌醇3-激酶在细胞生长和存活中发挥作用,抑制它们可以导致抗癌药物的开发 .

抗炎和抗氧化应用

吡唑部分以其抗炎和抗氧化特性而闻名。 通过利用该化合物中的吡唑基团,可以用来合成新的抗炎和抗氧化剂,可能有助于治疗关节炎等慢性疾病,并预防氧化应激相关的损伤 .

癌症治疗中的激酶抑制

激酶是酶,在控制细胞分裂和存活的信号通路中至关重要。 该化合物的结构可以被修饰以靶向特定激酶,提供创建针对癌症治疗的新型激酶抑制剂的途径 .

材料科学应用

呋喃环和吡唑环的存在使该化合物成为材料科学研究的候选者。 它可以用来合成具有潜在应用的新的有机化合物,例如电子器件、传感器和其他先进材料 .

杂环化合物的合成

杂环化合物是药物研究的基石。 所讨论的化合物可以作为合成各种杂环结构的前体,这些结构在药物发现和开发中必不可少 .

细胞毒性研究用于药物开发

该化合物中的哌啶环可用于细胞毒性研究。 类似的结构已被评估其对不同细胞系的细胞毒性活性,这为开发新的化疗药物提供了见解 .

作用机制

Target of Action

Compounds with similar structures, such as pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives, have been identified as novel inhibitors of cyclin-dependent kinase 2 (cdk2) . CDK2 is a protein kinase that plays a crucial role in cell cycle regulation .

Mode of Action

Similar compounds have been shown to inhibit cdk2, resulting in the inhibition of cell growth . This suggests that 3-((4-(furan-3-yl)-1H-pyrazol-1-yl)methyl)piperidine might interact with its target in a similar manner, leading to changes in cell cycle progression .

Biochemical Pathways

The inhibition of cdk2 can affect the cell cycle, particularly the transition from the g1 phase to the s phase . This can lead to downstream effects such as cell cycle arrest and apoptosis .

Pharmacokinetics

Furan derivatives have been reported to improve the pharmacokinetic characteristics of lead molecules, optimizing solubility and bioavailability parameters .

Result of Action

Similar compounds have shown cytotoxic activities against various cell lines, suggesting that 3-((4-(furan-3-yl)-1h-pyrazol-1-yl)methyl)piperidine might have similar effects .

安全和危害

未来方向

Furan and its derivatives have significant potential in the field of medicinal chemistry and as a starting point for other specialty chemicals . The high therapeutic properties of the furan related drugs have encouraged the medicinal chemists to synthesize a large number of novel chemotherapeutic agents .

属性

IUPAC Name |

3-[[4-(furan-3-yl)pyrazol-1-yl]methyl]piperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17N3O/c1-2-11(6-14-4-1)8-16-9-13(7-15-16)12-3-5-17-10-12/h3,5,7,9-11,14H,1-2,4,6,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCOKWWWKUUMZCQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CNC1)CN2C=C(C=N2)C3=COC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

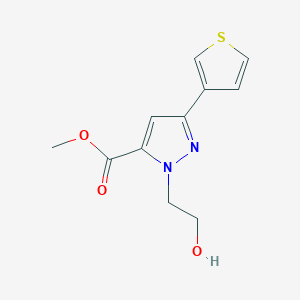

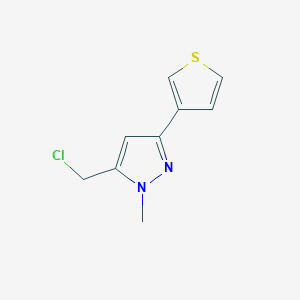

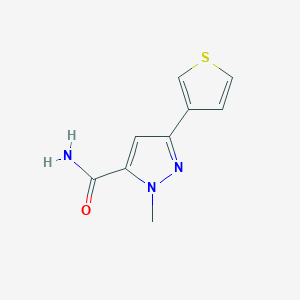

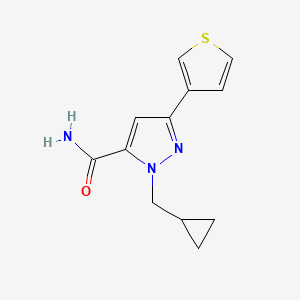

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。